4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester
Overview
Description
4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester is an organic compound characterized by its unique structure, which includes a phenyl group, a trifluoromethanesulfonyloxy group, and a butyric acid ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate butyric acid derivative, which is then functionalized to introduce the phenyl group.
Trifluoromethanesulfonyloxy Group Introduction: The trifluoromethanesulfonyloxy group is introduced via a reaction with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine.
Esterification: The final step involves esterification with ethanol under acidic conditions to yield the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyloxy group can be substituted with nucleophiles such as amines or alcohols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), bases (e.g., sodium hydride), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products
Substitution: Formation of new compounds with different functional groups replacing the trifluoromethanesulfonyloxy group.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of phenolic derivatives.
Scientific Research Applications
4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which 4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester exerts its effects depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and functional groups. In biological systems, its interactions with molecular targets such as enzymes or receptors can lead to various biochemical effects, although detailed studies are required to elucidate these mechanisms fully.
Comparison with Similar Compounds
Similar Compounds
4-Phenylbutyric Acid: Lacks the trifluoromethanesulfonyloxy group, making it less reactive in certain substitution reactions.
2-(S)-Trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester: Lacks the phenyl group, which may affect its reactivity and applications.
4-Phenyl-2-(S)-hydroxy-butyric Acid, Ethyl Ester: Contains a hydroxyl group instead of the trifluoromethanesulfonyloxy group, leading to different chemical properties and reactivity.
Uniqueness
4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester is unique due to the presence of both the phenyl and trifluoromethanesulfonyloxy groups, which confer distinct reactivity and potential for diverse applications in synthetic chemistry and beyond.
This compound’s combination of functional groups makes it a versatile intermediate in the synthesis of various complex molecules, highlighting its importance in both academic research and industrial applications.
Properties
IUPAC Name |
ethyl (2S)-4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O5S/c1-2-20-12(17)11(21-22(18,19)13(14,15)16)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJNHUAEPSYCRU-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436075 | |
Record name | 4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138333-09-2 | |
Record name | 4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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